3-[6-(2-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(2-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound It features a unique fusion of triazole, thiadiazole, and imidazopyridine rings, making it a subject of interest in various fields of scientific research
Preparation Methods
The synthesis of 3-[6-(2-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves multiple steps:
Cyclization Reactions: The triazole and thiadiazole rings are typically formed through cyclization reactions involving hydrazine derivatives and ortho esters.
Fusion of Rings: The final step involves the fusion of the triazole-thiadiazole moiety with the imidazopyridine ring under acidic or basic conditions.
Chemical Reactions Analysis
3-[6-(2-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions:
Scientific Research Applications
This compound has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[6-(2-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as shikimate dehydrogenase, which is crucial for the biosynthesis of essential metabolites.
DNA Interaction: It can intercalate with DNA, disrupting the replication process and leading to anticancer effects.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
3-[6-(2-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is unique due to its specific ring fusion and iodophenyl group. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole-thiadiazole core but lack the imidazopyridine ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds are structurally similar but may have different substituents at various positions.
Imidazo[1,2-a]pyridines: These compounds share the imidazopyridine core but lack the triazole-thiadiazole fusion.
Properties
Molecular Formula |
C17H11IN6S |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
6-(2-iodophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11IN6S/c1-10-14(23-9-5-4-8-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-6-2-3-7-12(11)18/h2-9H,1H3 |
InChI Key |
GERGEQIGUQGYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5I |
Origin of Product |
United States |
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